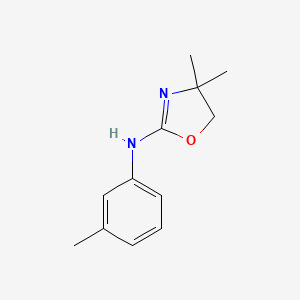
4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 4-position, a 3-methylphenyl group attached to the nitrogen atom, and an amine group at the 2-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 3-methylbenzylamine and 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxazole compound. The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine: Lacks the 3-methylphenyl group.
N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine: Lacks the two methyl groups at the 4-position.
4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of both the 3-methylphenyl group and the two methyl groups at the 4-position. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
634603-82-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4,4-dimethyl-N-(3-methylphenyl)-5H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-6-10(7-9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14) |
InChI Key |
YCCHTQGCAVUGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















